![molecular formula C21H31F2N5O3 B13469539 cIAP1 ligand 4](/img/structure/B13469539.png)
cIAP1 ligand 4
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Overview
Description
cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
cIAP1 ligand 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
cIAP1 ligand 4 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Studied for its role in regulating apoptosis and other cellular processes.
Industry: Used in the development of new therapeutic agents and research tools
Mechanism of Action
cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .
Comparison with Similar Compounds
Similar Compounds
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.
cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.
ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes
Uniqueness
cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .
Biological Activity
cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a crucial regulator of apoptosis and cell survival, particularly in cancer biology. Ligand 4, a selective inhibitor of cIAP1, has garnered attention for its potential therapeutic applications in oncology. This article reviews the biological activity of cIAP1 ligand 4, including its mechanisms of action, cellular effects, and implications in cancer treatment.
cIAP1 functions primarily as an E3 ubiquitin ligase that modulates apoptotic signaling pathways. It inhibits apoptosis by promoting the degradation of pro-apoptotic factors and enhancing the survival signals mediated by NF-κB pathways. Ligand 4 acts by selectively targeting cIAP1 for degradation, thereby disrupting its anti-apoptotic functions.
Key Mechanisms:
- Ubiquitination of RIP1 : cIAP1 facilitates the polyubiquitination of RIP1, preventing its pro-apoptotic activity. The degradation of cIAP1 by ligand 4 leads to increased RIP1 activity, promoting apoptosis in certain cellular contexts .
- Interaction with CRABPs : Studies indicate that ligand 4 induces the formation of complexes with cellular retinoic acid-binding proteins (CRABPs), leading to their proteasomal degradation. This interaction is vital for inhibiting tumor migration and proliferation .
Biological Activity and Effects
The biological activity of this compound has been evaluated in various cancer cell lines, highlighting its potential as a therapeutic agent.
In Vitro Studies
- Neuroblastoma Cells : In IMR-32 neuroblastoma cells, treatment with ligand 4 resulted in reduced levels of CRABP-II and inhibited cell migration. This suggests its utility in targeting metastasis through CRABP modulation .
- Gallbladder Cancer (GBC) : Knockdown studies showed that silencing cIAP1 enhanced GBC cell sensitivity to TNF-α-induced apoptosis. Ligand 4 treatment led to decreased cell viability and proliferation rates, indicating its potential as a pro-apoptotic agent in GBC therapy .
Data Summary
Study Focus | Cell Type | Treatment | Key Findings |
---|---|---|---|
CRABP Interaction | Neuroblastoma IMR-32 | Ligand 4 | Reduced CRABP-II levels; inhibited migration |
GBC Sensitivity | GBC Cell Lines | cIAP1 Knockdown | Increased apoptosis sensitivity to TNF-α |
TRAIL Resistance | Liver Cancer Cells | TRAIL + Ligand 4 | Enhanced TRAIL-induced apoptosis via cIAP1 degradation |
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving liver cancer cells, co-treatment with ligand 4 and TRAIL significantly increased apoptotic responses compared to TRAIL alone. This suggests that ligand 4 can sensitize resistant cancer cells to TRAIL therapy by reducing cIAP1 levels .
- Case Study 2 : Research on GBC indicated that ligand 4 treatment led to marked reductions in cell proliferation and migration rates. The study emphasized the importance of cIAP1 in maintaining tumorigenic properties and highlighted ligand 4's role in reversing these effects .
Properties
Molecular Formula |
C21H31F2N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |
InChI Key |
QESAPZFIIYNQSO-WXRXAMBDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Origin of Product |
United States |
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